2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt
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Overview
Description
2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt is a chemical compound with the molecular formula C10H20ClNO2. It is a derivative of piperidine, characterized by the presence of four methyl groups attached to the piperidine ring and a carboxylic acid group. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
It’s known that the compound is used in organic synthesis , suggesting that its targets could be a variety of organic molecules.
Mode of Action
It’s known that 2,2,6,6-tetramethylpiperidine derivatives are used as hindered amine light stabilizers , indicating that they may interact with their targets to stabilize them against light-induced degradation.
Biochemical Pathways
Given its use in organic synthesis , it’s likely that it participates in a variety of chemical reactions and could potentially affect multiple biochemical pathways.
Pharmacokinetics
Its solubility in methanol and water suggests that it could be well-absorbed and distributed in biological systems.
Result of Action
Its use in organic synthesis suggests that it could facilitate the formation of various organic compounds, potentially leading to a variety of molecular and cellular effects.
Action Environment
Its storage temperature of 2-8°c suggests that temperature could be a significant factor in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a carboxylating agent under controlled conditions. The hydrochloride salt is then formed by treating the resulting carboxylic acid with hydrochloric acid. The reaction conditions often include specific temperatures and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient production. The compound is then purified through crystallization or other separation techniques to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
- 2,2,6,6-Tetramethyl-4-piperidinone hydrochloride
- 2,2,6,6-Tetramethyl-4-piperidone hydrochloride
- 2,2,6,6-Tetramethyl-4-piperidonium chloride
- Triacetonamine hydrochloride
Comparison: 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt is unique due to its specific functional groups and structural configuration. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
2,2,6,6-tetramethylpiperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-9(2)5-7(8(12)13)6-10(3,4)11-9;/h7,11H,5-6H2,1-4H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWMAXHNUDWBLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)C(=O)O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676154 |
Source
|
Record name | 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54996-07-5 |
Source
|
Record name | 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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